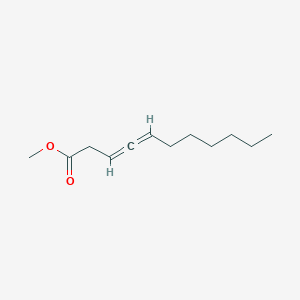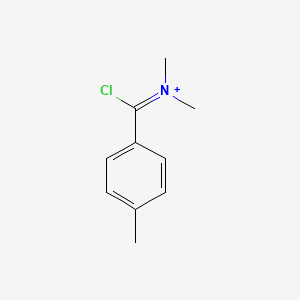
Chloro-N,N-dimethyl(4-methylphenyl)methaniminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-N,N-dimethyl(4-methylphenyl)methaniminium is a chemical compound with a molecular formula of C10H14ClN It is known for its unique structure, which includes a chloro group attached to a dimethylamino group and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-N,N-dimethyl(4-methylphenyl)methaniminium typically involves the reaction of 4-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Chloro-N,N-dimethyl(4-methylphenyl)methaniminium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloro-N,N-dimethyl(4-methylphenyl)methaniminium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Chloro-N,N-dimethyl(4-methylphenyl)methaniminium involves its interaction with various molecular targets. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-(4-methylphenyl)sulfamide: Similar in structure but contains a sulfamide group instead of a chloro group.
4-Chloro-N,N-dimethylaniline: Similar but lacks the methaniminium group.
N-(4-Chlorophenyl)-N,N-dimethylamine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
80372-04-9 |
|---|---|
Fórmula molecular |
C10H13ClN+ |
Peso molecular |
182.67 g/mol |
Nombre IUPAC |
[chloro-(4-methylphenyl)methylidene]-dimethylazanium |
InChI |
InChI=1S/C10H13ClN/c1-8-4-6-9(7-5-8)10(11)12(2)3/h4-7H,1-3H3/q+1 |
Clave InChI |
SMNBCTUXVNPULK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=[N+](C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


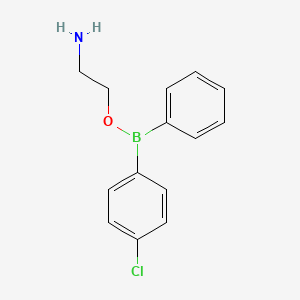
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
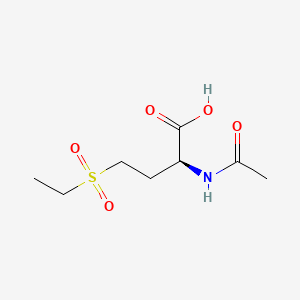
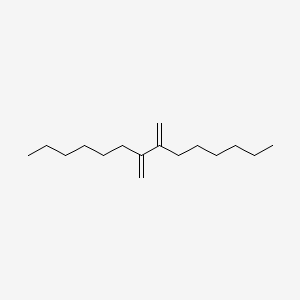
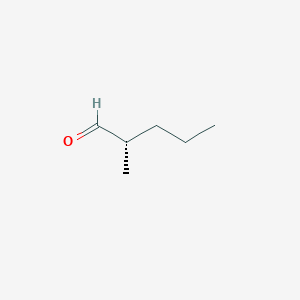

![Bis{(dichloromethylsilyl)methyl]mercury](/img/structure/B14420759.png)
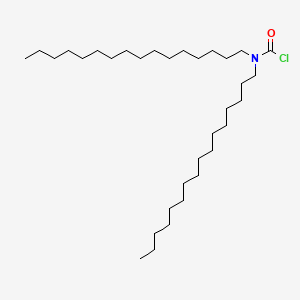
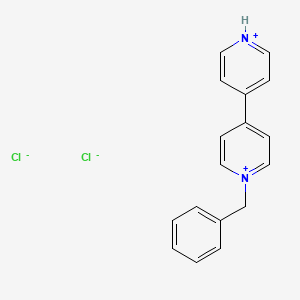
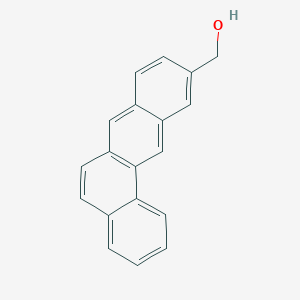
![Bicyclo[4.2.0]octa-1,3,5-triene-7-propanal, 3-methoxy-](/img/structure/B14420798.png)
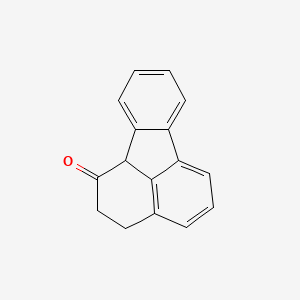
![4,4'-Methylenebis[5-(4-chlorophenyl)-3-methyl-1,2-oxazole]](/img/structure/B14420807.png)
